N-desmethyl enzalutamide N-desmethyl enzalutamide N-desmethylenzalutamide is a benzamide obtained by formal condensation of the carboxy group of 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzoic acid with ammonia. It has a role as an antineoplastic agent and an androgen antagonist. It is a member of benzamides, an imidazolidinone, a nitrile, a thiocarbonyl compound, a member of (trifluoromethyl)benzenes and a member of monofluorobenzenes.
Brand Name: Vulcanchem
CAS No.: 1242137-16-1
VCID: VC0193370
InChI: InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)
SMILES: CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Molecular Formula: C20H14F4N4O2S
Molecular Weight: 450.4 g/mol

N-desmethyl enzalutamide

CAS No.: 1242137-16-1

Cat. No.: VC0193370

Molecular Formula: C20H14F4N4O2S

Molecular Weight: 450.4 g/mol

* For research use only. Not for human or veterinary use.

N-desmethyl enzalutamide - 1242137-16-1

Specification

CAS No. 1242137-16-1
Molecular Formula C20H14F4N4O2S
Molecular Weight 450.4 g/mol
IUPAC Name 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide
Standard InChI InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)
Standard InChI Key JSFOGZGIBIQRPU-UHFFFAOYSA-N
SMILES CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Canonical SMILES CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Appearance Off-white to white powder
Melting Point >230ºC (dec.)

Introduction

Chemical Properties

Physical and Chemical Properties

The chemical structure of N-desmethyl enzalutamide is characterized by specific structural elements that contribute to its pharmacological profile. As a derivative of enzalutamide, it retains the core structural features responsible for androgen receptor antagonism while lacking a methyl group compared to the parent compound .

Table 1: Chemical Properties of N-desmethyl Enzalutamide

PropertyDescriptionReference
Molecular FormulaC20H14F4N4O2S
Molecular Weight450.4 g/mol
Chemical ClassificationBenzamide, imidazolidinone, nitrile, thiocarbonyl compound
Functional GroupsTrifluoromethyl, cyano, fluorobenzamide, thioxoimidazolidin
Protein Binding95% bound to plasma proteins
Unbound Fraction2.62-3.63%

Role as a Pharmacological Entity

Mechanism of Action

Androgen Receptor Inhibition

N-desmethyl enzalutamide exerts its pharmacological effects through multiple mechanisms targeting the androgen receptor signaling pathway. Similar to enzalutamide, it competitively inhibits androgen binding to androgen receptors, effectively preventing the natural ligands from activating the receptor . This competitive binding represents the initial step in blocking the androgen signaling cascade that drives prostate cancer progression.

Nuclear Translocation Inhibition

Beyond receptor binding inhibition, N-desmethyl enzalutamide prevents the nuclear translocation of activated androgen receptors . When androgens bind to their receptors, the activated AR complexes typically migrate from the cytoplasm to the nucleus where they regulate gene expression. By inhibiting this translocation process, N-desmethyl enzalutamide effectively prevents the AR from exerting its transcriptional effects on target genes involved in cancer cell proliferation and survival.

Comparative Activity with Enzalutamide

Table 2: Comparison of Pharmacological Activities

Pharmacological ActivityEnzalutamideN-desmethyl EnzalutamideReference
Inhibition of androgen binding to ARYesYes
Inhibition of AR nuclear translocationYesYes
Inhibition of AR association with DNAYesNot specified in search results
Anti-androgen capacityHighSimilar to enzalutamide

Pharmacokinetics and Metabolism

Formation Pathway

N-desmethyl enzalutamide is formed primarily through the metabolism of enzalutamide by the cytochrome P450 enzyme CYP2C8, with CYP3A4 playing a secondary role in this biotransformation process . The demethylation reaction represents a major metabolic pathway for enzalutamide, making N-desmethyl enzalutamide one of the principal circulating entities in patients receiving enzalutamide treatment.

Plasma Concentrations and Distribution

Clinical studies have established the pharmacokinetic profile of N-desmethyl enzalutamide in patients receiving enzalutamide therapy. At steady state, which is typically achieved by day 28 of treatment, the metabolite maintains significant plasma concentrations . Specific pharmacokinetic parameters include:

  • Mean maximum concentration (Cmax): 12.7 μg/mL (30% coefficient of variation)

  • Mean minimum concentration (Cmin): 13.0 μg/mL (30% coefficient of variation)

  • Mean plasma concentration in mCRPC patients: 9.9 ± 2.9 μg/mL

N-desmethyl enzalutamide is highly protein-bound in plasma, with approximately 95% bound to plasma proteins, primarily albumin . The mean unbound fraction ranges from 2.62% to 3.63%, indicating limited free drug available for immediate pharmacological action and elimination .

Elimination and Excretion

The elimination of N-desmethyl enzalutamide occurs primarily through further metabolism by carboxylesterase 1, which converts it to the inactive carboxylic acid metabolite . The excretion pathway involves both urine and feces, with approximately 71% of the administered enzalutamide dose recovered in urine (containing trace amounts of N-desmethyl enzalutamide) and 14% recovered in feces (with approximately 1% present as N-desmethyl enzalutamide) .

Table 3: Pharmacokinetic Parameters of N-desmethyl Enzalutamide

ParameterValueReference
Cmax at steady state12.7 μg/mL (30% CV)
Cmin at steady state13.0 μg/mL (30% CV)
Mean plasma concentration9.9 ± 2.9 μg/mL
Protein binding95%
Primary enzyme for formationCYP2C8
Elimination pathwayMetabolized by carboxylesterase 1
Recovery in feces1% of total administered dose

Clinical Significance

Role in Cancer Treatment

N-desmethyl enzalutamide contributes significantly to the therapeutic efficacy of enzalutamide in the treatment of metastatic castration-resistant prostate cancer (mCRPC). As an active metabolite with pharmacological properties similar to the parent compound, it extends and enhances the anti-androgen effects observed during treatment . The dual action of enzalutamide and N-desmethyl enzalutamide provides more comprehensive inhibition of androgen receptor signaling, which is critical for suppressing prostate cancer progression.

Clinical Studies and Findings

Clinical research has investigated the relationship between N-desmethyl enzalutamide exposure and treatment outcomes in patients with mCRPC. In a retrospective observational pharmacokinetic study involving 65 patients with mCRPC treated with enzalutamide 160 mg daily, researchers measured plasma concentrations of enzalutamide and its metabolites, including N-desmethyl enzalutamide . The study examined whether there were differences in plasma concentrations between prostate-specific antigen (PSA) responders and non-responders, and evaluated correlations with clinical endpoints such as progression-free survival and time to PSA progression.

Therapeutic Considerations

Analytical Methods

Detection and Quantification Techniques

The analysis of N-desmethyl enzalutamide in biological samples relies on sophisticated bioanalytical methods. Validated techniques based on liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed to quantify enzalutamide and its metabolites, including N-desmethyl enzalutamide, in plasma, plasma dialysate, and urine samples . These methods are validated in accordance with US FDA guidance to ensure accuracy and reliability.

Method Parameters and Considerations

Analytical methods for N-desmethyl enzalutamide typically measure the compound simultaneously with enzalutamide and the carboxylic acid metabolite over a concentration range of 0.02-50 μg/mL for each analyte . The high protein binding of N-desmethyl enzalutamide presents analytical challenges that must be addressed in bioanalytical methods, particularly when assessing free drug concentrations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator